The compound "1-Propyl-1H-benzoimidazole-2-carbaldehyde" is a derivative of the benzoimidazole group, which is known for its diverse applications in the field of chemistry and biology. Benzoimidazole derivatives are of significant interest due to their pharmacological properties and their use as corrosion inhibitors, among other applications. The studies on similar compounds such as 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde1, benzo[c]carbazoles2, 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde3, and quinoline-3-carbaldehyde hydrazones4 provide insights into the potential applications and mechanisms of action of "1-Propyl-1H-benzoimidazole-2-carbaldehyde".
The study of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde as a corrosion inhibitor for carbon steel highlights the potential of benzoimidazole derivatives in protecting metals from corrosion1. The compound acts as a mixed-type inhibitor, reducing the corrosion rate by adsorbing onto the metal surface. This property is crucial in industrial applications where metal preservation is essential.
In the field of organic synthesis, benzoimidazole derivatives are valuable intermediates. For example, the one-pot synthesis of benzo[c]carbazoles via photochemical annulations of 2-chloroindole-3-carbaldehydes demonstrates the versatility of carbaldehyde compounds in constructing complex organic molecules2. Such synthetic methodologies are important for the development of new pharmaceuticals and materials.
The pharmacological potential of benzoimidazole derivatives is evident in the synthesis and evaluation of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde for antioxidant and anti-inflammatory activities3. Some synthesized compounds showed significant activity, comparable to standard drugs, indicating the promise of these derivatives in developing new therapeutic agents.
Quinoline-3-carbaldehyde hydrazones, which share a structural similarity with benzoimidazole derivatives, have been investigated for their cytotoxic properties against human tumor cell lines4. Certain compounds exhibited pronounced cancer cell growth inhibitory effects, suggesting that benzoimidazole derivatives could also be explored for their anticancer potential.
1-Propyl-1H-benzoimidazole-2-carbaldehyde can be classified as:
The synthesis of 1-propyl-1H-benzoimidazole-2-carbaldehyde typically involves the condensation reaction of 2-aminoaryl compounds with aldehydes. The general synthetic route can be outlined as follows:
The molecular structure of 1-propyl-1H-benzoimidazole-2-carbaldehyde can be characterized by its unique arrangement:
Key Structural Data:
1-Propyl-1H-benzoimidazole-2-carbaldehyde participates in various chemical reactions typical for aldehydes and heterocyclic compounds:
The mechanism of action for compounds like 1-propyl-1H-benzoimidazole-2-carbaldehyde often involves interactions with biological targets, primarily through:
The applications of 1-propyl-1H-benzoimidazole-2-carbaldehyde span various fields:
Benzimidazole derivatives represent a privileged scaffold in heterocyclic chemistry, characterized by a bicyclic structure formed through the fusion of a benzene ring with an imidazole moiety at the 4 and 5 positions. This configuration imparts aromaticity, thermal stability, and diverse electronic properties, enabling multifaceted chemical reactivity and biological interactions. The 1-propyl-1H-benzoimidazole-2-carbaldehyde compound exemplifies this versatility, featuring a propyl chain at the N-1 position and an aldehyde group at the C-2 position. Its molecular framework (C11H12N2O, MW 188.23 g/mol) serves as a critical synthon for constructing complex pharmacologically active molecules [4].
The benzimidazole nucleus functions as a "molecular chameleon" due to its capacity to mimic purine nucleobases. This bioisosteric property facilitates interactions with biological macromolecules through hydrogen bonding, π-π stacking, and van der Waals forces. Key structural attributes include:
Table 1: Fundamental Molecular Identifiers of 1-Propyl-1H-benzoimidazole-2-carbaldehyde
Property | Value |
---|---|
IUPAC Name | 1-propylbenzimidazole-2-carbaldehyde |
Molecular Formula | C11H12N2O |
Molecular Weight | 188.23 g/mol |
Canonical SMILES | CCCN1C2=CC=CC=C2N=C1C=O |
CAS Registry Number | Not specified in sources |
In synthetic chemistry, the benzimidazole core serves as a template for constructing libraries of derivatives. Its electron-rich nitrogen atoms act as nucleophilic sites, while the C-2 position is electrophilic when substituted with aldehyde groups, enabling condensations, nucleophilic additions, and cyclizations [5] [8].
Substituents critically govern the electronic, steric, and pharmacodynamic behavior of benzimidazole derivatives:
Table 2: Comparative Synthetic Methodologies for N-1 Alkylated Benzimidazole-2-carbaldehydes
Precursor | Reagents/Conditions | Key Product | Yield Reference |
---|---|---|---|
o-Phenylenediamine | Glycolic acid + HCl (reflux) | (1H-benzo[d]imidazol-2-yl)methanol | Not specified |
2-Hydroxymethyl derivative | Dess-Martin reagent (oxidation) | 1-Substituted-1H-benzimidazole-2-carbaldehyde | 70–85% [2] |
2-Aminobenzimidazole | 1-Bromopropane + K2CO3/DMF, 80°C | 1-Propyl-1H-benzoimidazol-2-ylamine | Not specified [3] |
Structure-activity relationship (SAR) studies highlight that lipophilic N-1 substituents (e.g., propyl, pentyl) enhance membrane permeability and bioactivity. For instance, 5-nitrobenzimidazol-2-yl analogs with lipophilic phenacyl groups exhibit amplified anticancer potency due to optimized cellular uptake [2].
The investigation of benzimidazole-2-carbaldehydes has evolved through distinct phases:
Bioactivity Expansion (2000–2010):Researchers exploited the 2-carbaldehyde group to generate Schiff bases and hydrazone conjugates for antimicrobial and anticancer screening. Seminal work by Zhou et al. demonstrated benzimidazole-chalcone hybrids as topoisomerase II inhibitors, establishing the pharmacophoric importance of the aldehyde-derived vinyl ketone moiety [2].
Precision Medicine Era (2010–Present):Rational design leverages crystallographic data to optimize target binding. Examples include:
Table 3: Milestones in Benzimidazole-2-carbaldehyde Derivative Research
Timeframe | Research Focus | Key Advancement |
---|---|---|
1870s | Core Synthesis | First synthesis of 2,6-dimethylbenzimidazole by Hoebrecker |
1950–2000 | Structural Elucidation | Recognition of purine-mimetic properties |
2000–2010 | Hybrid Molecule Development | Benzimidazole-chalcone hybrids as Topo II inhibitors [2] |
2010–2025 | Targeted Therapy Integration | FDA approval of benzimidazole-based kinase inhibitors (e.g., Abemaciclib) |
Current research prioritizes derivatization at N-1 and C-2 to fine-tune pharmacokinetic profiles and target selectivity, cementing benzimidazole-2-carbaldehydes as cornerstones of medicinal chemistry innovation [5] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: